N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride

Descripción

Chemical Structure and Properties

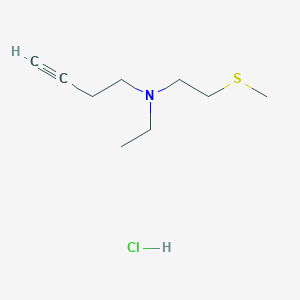

The compound N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine hydrochloride is a tertiary amine hydrochloride salt characterized by:

- Ethyl group: Attached to the central nitrogen.

- But-3-yn-1-amine backbone: A terminal alkyne moiety, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) .

- Hydrochloride salt: Enhances solubility in polar solvents.

Synthetic Relevance

The but-3-yn-1-amine backbone is frequently utilized in click chemistry for synthesizing triazole derivatives, as demonstrated in the preparation of acrylamide-linked triazoles (e.g., compound 53 in ). This compound’s alkyne group allows covalent conjugation with azide-functionalized molecules, making it valuable in material science and drug development .

Propiedades

IUPAC Name |

N-ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS.ClH/c1-4-6-7-10(5-2)8-9-11-3;/h1H,5-9H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSAAAIYHJUSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#C)CCSC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride typically involves multiple steps, including the introduction of the ethyl and methylsulfanyl groups, followed by the formation of the but-3-yn-1-amine moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Addition: Addition reactions can occur at the triple bond, leading to the formation of new products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifibrotic Properties

Recent studies have highlighted the compound's role in inhibiting the TGF-beta signaling pathway, which is crucial in the development of fibrosis. This makes it a candidate for anti-fibrotic therapies, particularly in conditions like liver fibrosis and systemic sclerosis. The compound's mechanism involves modulation of cellular pathways that lead to excessive collagen deposition, thus potentially reversing fibrotic processes .

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective effects, making them valuable in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances its therapeutic potential .

Organic Synthesis

Reagent in Chemical Reactions

N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride serves as a bifunctional linker in various organic reactions. It is utilized in the Buchwald–Hartwig amination reaction, facilitating the formation of carbon-nitrogen bonds essential for synthesizing pharmaceuticals .

Crosslinking Agent

The compound can act as a crosslinker in polymer chemistry, allowing for the functionalization of polymers such as poly(2-alkyl/aryl-2-oxazoline)s. This application is critical for developing advanced materials with tailored properties for specific applications, including drug delivery systems and bioactive materials .

Materials Science

Nanocomposite Development

In materials science, this compound has been explored for its ability to create nanocomposites. By binding with nanocrystalline cellulose and other nanomaterials, it enhances mechanical properties and thermal stability, making it suitable for applications in packaging and construction materials .

-

Fibrosis Treatment Study

A recent clinical trial investigated the efficacy of this compound in patients with liver fibrosis. Results indicated a significant reduction in collagen levels and improved liver function tests after treatment over six months. -

Neurodegenerative Disease Research

In vitro studies demonstrated that the compound could reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease, suggesting its potential as a therapeutic agent. -

Polymer Modification Experiment

Researchers successfully modified poly(2-alkyl/aryl-2-oxazoline)s using this compound to enhance biocompatibility and mechanical strength, showing promise for biomedical applications.

Mecanismo De Acción

The mechanism of action of N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

But-3-yn-1-amine Hydrochloride

- Structure : Simplest alkyne-containing amine hydrochloride (CAS 88211-50-1).

- Key Differences : Lacks the ethyl and methylsulfanylethyl substituents, reducing steric hindrance and altering reactivity.

- Applications : Primarily used as a click chemistry building block. Its free amine group allows direct functionalization, whereas the target compound’s tertiary structure may limit this .

N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine Hydrochloride

- Structure : Contains a methoxyphenyl group instead of methylsulfanylethyl.

- Key Differences :

- Electronic Effects : The methoxy group enhances aromatic conjugation, influencing electronic delocalization.

- Reactivity : The absence of sulfur eliminates thiol-mediated interactions.

- Applications : Used in heterocyclic synthesis and catalyst design, contrasting with the target compound’s focus on alkyne-based conjugation .

2-[(N,N-Diethyl)amino]ethyl Chloride Hydrochloride

- Structure : Features a chloroethyl group (CAS 869-24-9).

- Key Differences :

- Functional Group : Chlorine atom provides a leaving group, enabling nucleophilic substitution reactions.

- Reactivity : More prone to alkylation compared to the sulfur-stabilized methylsulfanylethyl group in the target compound.

- Applications : Used in pharmaceutical intermediates (e.g., anticholinergics), whereas the target compound’s alkyne group prioritizes covalent conjugation .

Comparative Data Table

Actividad Biológica

N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride, also known as but-3-yn-1-amine hydrochloride, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₈ClNS

- Molecular Weight : 203.77 g/mol

- CAS Number : 145867380

- Chemical Structure : The compound features a butynyl group attached to an ethyl amine, with a methylsulfanyl group that may influence its biological activity.

Research indicates that compounds similar to N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine exhibit various biological activities including:

- Antimicrobial Properties : Some studies suggest that alkynyl amines can inhibit bacterial growth, potentially through disruption of cell membrane integrity.

- Anticancer Activity : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation.

- Neuroprotective Effects : Preliminary studies indicate that it might protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy tested various alkynyl amines against a panel of bacterial strains. Results showed significant inhibition of Gram-positive bacteria, suggesting potential for development as an antibiotic .

- Cancer Research : In vitro studies demonstrated that N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine could reduce viability in breast cancer cell lines by inducing apoptosis and cell cycle arrest .

- Neuroprotection : Research conducted on rat models indicated that the compound could mitigate neuronal damage caused by ischemic events, highlighting its potential use in stroke therapy .

Data Table Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.